toxicity profile of (2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine in vitro
toxicity profile of (2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine in vitro
Title: In Vitro Toxicity Profiling of (2-[4-(2-Furoyl)piperazin-1-yl]ethyl)amine: A Mechanistic Guide to Structural Alerts and Preclinical De-risking
Executive Summary As a Senior Application Scientist in early drug discovery, evaluating the safety profile of novel building blocks and pharmacophores is critical to preventing late-stage attrition. The compound (2-[4-(2-Furoyl)piperazin-1-yl]ethyl)amine presents a fascinating toxicological challenge. It combines two distinct structural alerts: a furoylpiperazine core (a moiety historically found in alpha-1 blockers like prazosin) and a primary ethylamine appendage. This whitepaper delineates the mechanistic causality behind the potential hepatotoxicity, cardiotoxicity, and cellular stress induced by this compound, providing a comprehensive, self-validating in vitro screening strategy to de-risk these liabilities.
Structural Alerts & Mechanistic Toxicology
To design an effective in vitro toxicity panel, we must first dissect the molecule into its toxicophoric components and understand the causality of their off-target interactions.
The Furan Ring: Phase I Bioactivation and Hepatotoxicity
The furan ring is a well-documented structural alert. While intrinsically inert, furan-containing compounds are highly susceptible to Phase I metabolic bioactivation[1]. Cytochrome P450 enzymes (primarily CYP2E1 and CYP3A4) catalyze the oxidation of the furan ring, leading to the oxidative cleavage of the ring and the formation of a highly reactive, electrophilic intermediate—typically cis-2-butene-1,4-dial (BDA) or a transient epoxide[2].
Once formed, this dialdehyde acts as a potent Michael acceptor. It rapidly depletes intracellular glutathione (GSH) and covalently binds to nucleophilic amino acid residues (e.g., cysteine, lysine) on critical hepatic proteins[1]. In the context of furoylpiperazines like prazosin, in vitro studies utilizing liquid chromatography/tandem mass spectrometry (LC-MS/MS) have confirmed that the furan ring undergoes this exact oxidative cleavage, which can be captured using trapping agents like semicarbazide or GSH[3]. This covalent binding initiates a cascade of oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis or apoptosis[1].
The Basic Amine: hERG Inhibition and Lysosomotropism
The ethylamine moiety attached to the piperazine ring introduces a basic nitrogen center (pKa ~9-10), meaning it will be predominantly protonated at physiological pH (7.4).
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Cardiotoxicity (hERG Blockade): Lipophilic, basic amines are the classic pharmacophore for human ether-à-go-go-related gene (hERG) channel inhibition[4]. The protonated amine undergoes strong cation- π interactions with aromatic residues (specifically Y652 and F656) located in the inner cavity of the Kv11.1 potassium channel[5]. This blockade delays cardiac repolarization, leading to QT interval prolongation and the risk of Torsades de Pointes (TdP)[6].
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Lysosomotropism: Weakly basic amines with moderate lipophilicity readily diffuse across cell membranes but become protonated and trapped within the acidic environment of lysosomes (pH ~4.5)[7]. This "ion trapping" leads to lysosomal swelling, inhibition of lysosomal phospholipases, and the induction of drug-induced phospholipidosis (DIPL) and impaired autophagic flux[8].
Comprehensive In Vitro Toxicity Profiling Strategy
To systematically evaluate these risks, we deploy a multi-tiered in vitro screening matrix. The data below summarizes the expected toxicological behavior of (2-[4-(2-Furoyl)piperazin-1-yl]ethyl)amine based on its structural alerts.
| Assay Type | Target / Mechanism | Cellular Model / Matrix | Expected Benchmark / Liability | Mechanistic Rationale |
| Reactive Metabolite Trapping | CYP-mediated furan cleavage | Human Liver Microsomes (HLM) + GSH | High GSH-adduct formation | CYP3A4/2E1 oxidizes furan to cis-enedial, which is trapped by GSH[3]. |
| Hepatotoxicity | Cell Viability / ATP Depletion | HepG2 / Cryopreserved Hepatocytes | IC 50 < 50 μ M (Time-dependent) | Covalent protein binding and GSH depletion lead to mitochondrial uncoupling[9]. |
| Cardiotoxicity | Kv11.1 (hERG) Channel Blockade | HEK293 (hERG-transfected) | IC 50 1 - 10 μ M | Protonated primary amine binds to Y652/F656 in the hERG pore[5]. |
| Lysosomotropism | Lysosomal Trapping / Phospholipidosis | U2OS or HepG2 cells (LysoTracker) | Positive for lysosomal swelling | Basic amine (pKa > 8) protonates in acidic lysosomes, causing ion trapping[7]. |
Self-Validating Experimental Protocols
Trust in toxicological data requires self-validating assay systems. The following protocols include mandatory internal controls to ensure that observed toxicities are mechanistically driven and not experimental artifacts.
Protocol A: Reactive Metabolite Trapping (Furan Bioactivation)
Objective: Confirm the CYP-dependent formation of the reactive cis-2-butene-1,4-dial intermediate.
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Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4).
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Incubation Mixture: Add 10 μ M of (2-[4-(2-Furoyl)piperazin-1-yl]ethyl)amine and 5 mM of trapping agent (either Glutathione or Semicarbazide hydrochloride)[3].
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Reaction Initiation: Initiate the reaction by adding 1 mM NADPH.
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Self-Validation Control: Run a parallel incubation without NADPH. If adducts form in the absence of NADPH, the binding is non-CYP mediated (artifactual).
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Termination: After 60 minutes at 37°C, terminate via the addition of ice-cold acetonitrile (1:1 v/v). Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.
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LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Monitor for the specific Multiple Reaction Monitoring (MRM) transitions corresponding to the mass of the parent compound + oxygen + GSH (or semicarbazide) minus water[10].
Protocol B: High-Throughput Automated Patch-Clamp (hERG)
Objective: Quantify the IC 50 of the compound against the hERG potassium channel to assess pro-arrhythmic risk.
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Cell Preparation: Harvest HEK293 cells stably expressing the hERG channel. Resuspend in extracellular recording solution.
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System Calibration: Load cells into an automated patch-clamp system (e.g., QPatch).
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Self-Validation Control: The system must automatically reject any cell that fails to achieve a >1 G Ω seal resistance or exhibits unstable leak currents.
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Electrophysiology Protocol: Apply a voltage step protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.
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Compound Application: Perfuse (2-[4-(2-Furoyl)piperazin-1-yl]ethyl)amine at ascending concentrations (0.1, 1, 3, 10, 30 μ M).
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Positive Control: Perfuse 0.1 μ M E-4031 (a known hERG blocker) at the end of the assay to confirm channel sensitivity[6].
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Data Analysis: Calculate the fractional block of the tail current and fit to a Hill equation to determine the IC 50 .
Mechanistic Pathway & Workflow Visualizations
To synthesize the mechanistic and operational concepts discussed, the following diagrams map the bioactivation pathway and the recommended screening workflow.
Caption: Furan ring bioactivation pathway leading to hepatotoxicity and cellular apoptosis.
Caption: In vitro toxicity screening workflow for basic amine and furan-containing compounds.
References
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Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks - Drug Hunter. Available at:[Link]
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Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC (NIH). Available at:[Link]
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Metabolism of prazosin in rat and characterization of metabolites in plasma, urine, faeces, brain and bile using liquid chromatography/mass spectrometry (LC/MS) - PubMed. Available at: [Link]
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Microsomal Metabolism of the 5-Lipoxygenase Inhibitor L-739,010: Evidence for Furan Bioactivation - ACS Publications. Available at:[Link]
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Structure-Based Optimization of Coumestan Derivatives as Polyketide Synthase 13-Thioesterase(Pks13-TE) Inhibitors with Improved hERG Profiles - ACS Publications. Available at:[Link]
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Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics - PNAS. Available at:[Link]
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Metabolism of prazosin in rat, dog, and human liver microsomes and cryopreserved rat and human hepatocytes - PubMed. Available at:[Link]
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Lysosomotropic beta blockers induce oxidative stress and IL23A production in Langerhans cells - Taylor & Francis. Available at:[Link]
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